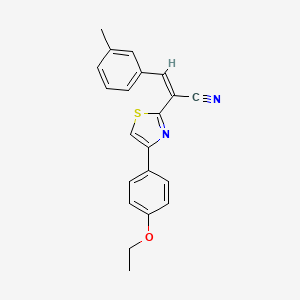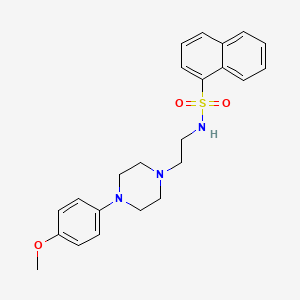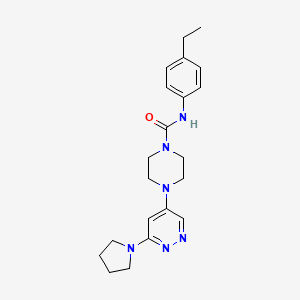![molecular formula C15H11N3OS B2437650 [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile CAS No. 1207005-51-3](/img/structure/B2437650.png)
[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research. MPTP belongs to the class of heterocyclic compounds, and its unique chemical structure makes it an attractive molecule for various applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Medicinal Chemistry
The compound is associated with the pyranopyrimidine core, which is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, exhibit a wide range of applicability and have been intensively investigated. The development of these scaffolds is challenging due to their structural complexity. This review emphasizes the synthetic pathways employed for the development of these compounds using hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. The review aims to attract researchers to utilize broader catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).
Optoelectronic Material Development
The compound has relevance in the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices. Extensive research on these derivatives highlights their application in photoelectric conversion elements, image sensors, and luminescent elements. The review reports on luminescent molecules, including quinazoline or pyrimidine rings, emphasizing applications related to photo- and electroluminescence. The incorporation of these fragments into π-extended conjugated systems is crucial for creating novel optoelectronic materials, with the derivatives showing great potential as photosensitizers for dye-sensitized solar cells and as materials for organic light-emitting diodes (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry of Nucleobases and Nucleosides
This compound plays a role in the medicinal chemistry of nucleobases, nucleosides, and their analogues. The review presents the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. Various modifications of the lead compound structure have been made to obtain favorable activity and selectivity, indicating the compound's potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).
Implications in Synthesis of Antiplatelet and Antithrombotic Drugs
The compound is related to the synthesis of (S)-clopidogrel, a potent thienopyridine-class antithrombotic and antiplatelet drug. The review provides a comprehensive summary of the synthetic methods of (S)-clopidogrel, discussing the pros and cons of each method and offering a platform for further developments in the synthetic methodologies for (S)-clopidogrel (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).
Eigenschaften
IUPAC Name |
2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c1-10-4-2-3-5-11(10)12-8-20-14-13(12)17-9-18(7-6-16)15(14)19/h2-5,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUIUUVPDLKCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)
![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)

![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2437576.png)

![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)

![2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2437580.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)
![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)
